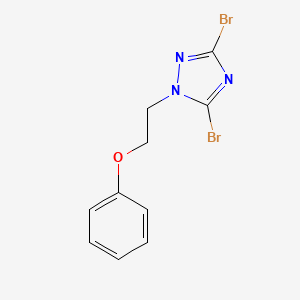

![molecular formula C9H6Br2FN3 B6344659 3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240580-18-0](/img/structure/B6344659.png)

3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Versatile Biological Activities

1,2,4-Triazoles are noted for their diverse biological activities, making them significant in the development of new pharmaceuticals. The versatility of these compounds stems from their stability and the ability to undergo various structural modifications, leading to a broad spectrum of biological activities including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. Studies have emphasized the need for novel triazole derivatives to address emerging diseases and drug-resistant bacterial strains, highlighting the ongoing research into new synthetic methods and biological evaluations of these compounds (Ferreira et al., 2013).

Antimicrobial and Antifungal Applications

Triazoles have demonstrated significant potential as antimicrobial and antifungal agents. The search for new compounds within this class has been motivated by the urgent need for more effective treatments against resistant microbial strains. For instance, the development of 1,2,4-triazole derivatives has been explored for their pronounced antibacterial and antifungal activities, particularly against S. aureus and Candida albicans, underscoring the role of triazoles in advancing antimicrobial research (Ohloblina, 2022).

Synthetic Methodologies

The synthetic versatility of 1,2,4-triazoles underlines their importance in medicinal chemistry. Recent advancements in synthetic methodologies allow for the development of novel triazole compounds with enhanced biological activities. For example, various synthetic routes for 1,4-disubstituted 1,2,3-triazoles have been reviewed, highlighting the significance of these compounds in drug discovery and pharmaceutical chemistry due to their broad spectrum of biological activities (Kaushik et al., 2019).

Pharmaceutical and Industrial Applications

1,2,4-Triazoles serve as fundamental scaffolds for developing a wide range of pharmaceuticals. Their applications extend beyond medicinal chemistry into agricultural products, dyes, high-energy materials, and anti-corrosion additives. The review by Nazarov et al. (2021) offers comprehensive insights into the industrial use of amino-1,2,4-triazoles, demonstrating the compound's versatility and its significant role in producing various pharmaceutical and agricultural products (Nazarov et al., 2021).

Corrosion Inhibition

The structural stability and ease of synthesis of 1,2,3-triazole derivatives make them excellent candidates for corrosion inhibition applications. These compounds have shown efficiency in protecting metals and alloys in aggressive media, which is critical for extending the lifespan of industrial materials. The development of eco-friendly, non-toxic 1,2,3-triazole-based corrosion inhibitors is a notable area of research, with significant implications for material science and engineering (Hrimla et al., 2021).

properties

IUPAC Name |

3,5-dibromo-1-[(3-fluorophenyl)methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2FN3/c10-8-13-9(11)15(14-8)5-6-2-1-3-7(12)4-6/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMUOQUDPVKPDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C(=NC(=N2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344585.png)

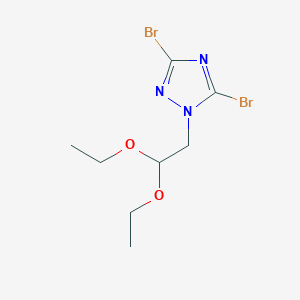

![3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344593.png)

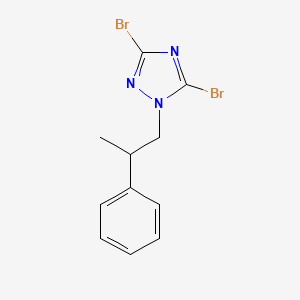

![3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344601.png)

![3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344609.png)

![3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344624.png)

![3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B6344627.png)

![3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344634.png)

![3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344636.png)

![3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344637.png)

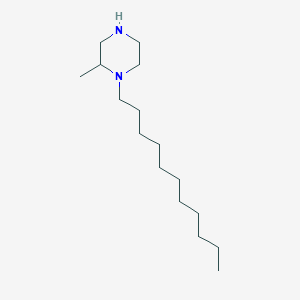

![1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344684.png)